N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide
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Overview
Description
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-(2-methoxyphenyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may result in reduced forms of the compound .
Scientific Research Applications
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to affect cell growth and metabolism, leading to increased monoclonal antibody production in cell cultures . It also influences the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide include:
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
This compound is unique due to its specific structure and the presence of both 2,5-dioxopyrrolidin-1-yl and 2-methoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-11-13(20-16(21)9-10-17(20)22)7-8-14(15)19-18(23)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJULQDMUESJGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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